molecular formula C15H19N3O B14414545 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- CAS No. 85562-85-2

3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)-

Cat. No.: B14414545
CAS No.: 85562-85-2
M. Wt: 257.33 g/mol
InChI Key: KHCROZLEBKVDRR-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)-: is an organic compound belonging to the triazolone family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- can be achieved through a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates. This transformation involves the nucleophilic attack of amidines on isocyanates, followed by copper-promoted intramolecular N–N oxidative coupling . The reaction conditions typically involve the use of cheap raw materials, high atom economy, and easy operation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazolone derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: Its triazolone core is known for its biological activity, making it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- involves its interaction with specific molecular targets. The triazolone ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclohexyl and phenylmethyl groups enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

85562-85-2

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

3-benzyl-4-cyclohexyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C15H19N3O/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19)

InChI Key

KHCROZLEBKVDRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=O)CC3=CC=CC=C3

Origin of Product

United States

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